![molecular formula C8H6Br2N4O2 B1438474 (8R)-4,10-dibromo-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol CAS No. 1212466-82-4](/img/structure/B1438474.png)
(8R)-4,10-dibromo-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol
Overview
Description
4-Bromo-1H-pyrazole-5-carboxaldehyde dimer is a chemical compound with the empirical formula C8H6Br2N4O2 and a molecular weight of 349.97 g/mol . This compound is known for its unique structure, which includes two bromine atoms and a pyrazole ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1H-pyrazole-5-carboxaldehyde dimer typically involves the reaction of 4-bromo-1H-pyrazole-5-carboxaldehyde with suitable reagents under controlled conditions. One common method includes the use of hydrazine derivatives and acetylenic ketones, catalyzed by copper chloride (CuCl), to form the desired pyrazole compound . The reaction conditions often require moderate temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of 4-Bromo-1H-pyrazole-5-carboxaldehyde dimer involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for mass production. This includes precise control of temperature, pressure, and reagent concentrations to achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1H-pyrazole-5-carboxaldehyde dimer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, alcohols, and other functionalized derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-1H-pyrazole-5-carboxaldehyde dimer has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1H-pyrazole-5-carboxaldehyde dimer involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and pyrazole ring play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and interactions depend on the specific application and target molecule.
Comparison with Similar Compounds
4-Bromo-1H-pyrazole-5-carboxaldehyde dimer can be compared with other similar compounds, such as:
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: This compound has a similar pyrazole ring structure but differs in the substitution pattern and functional groups.
4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde: This compound features an imidazole ring instead of a pyrazole ring, offering different reactivity and applications.
The uniqueness of 4-Bromo-1H-pyrazole-5-carboxaldehyde dimer lies in its specific substitution pattern and the presence of both bromine atoms and an aldehyde group, making it a versatile intermediate for various chemical transformations and applications.
Properties
IUPAC Name |
(8R)-4,10-dibromo-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N4O2/c9-3-1-11-13-5(3)7(15)14-6(8(13)16)4(10)2-12-14/h1-2,7-8,15-16H/t7-,8?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXLBHDPBVASAF-GVHYBUMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN2C(C3=C(C=NN3C(C2=C1Br)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN2C(C3=C(C=NN3[C@@H](C2=C1Br)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid](/img/structure/B1438393.png)
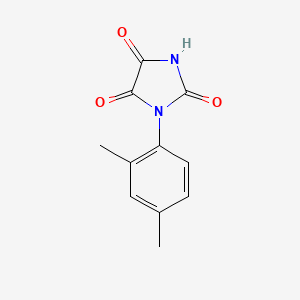
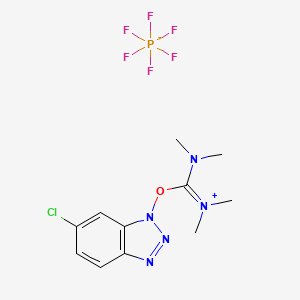
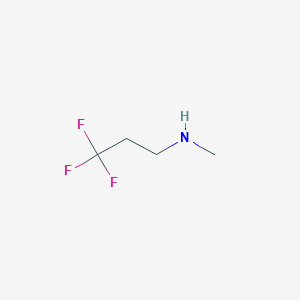
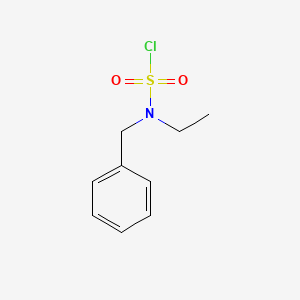
![N-{[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine](/img/structure/B1438405.png)
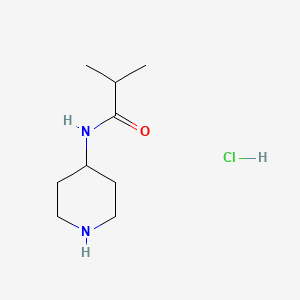

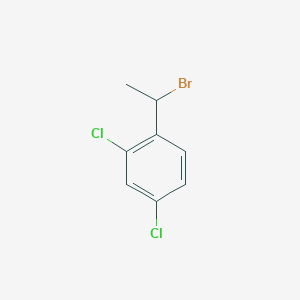
![7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1438411.png)
![3-[(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1438412.png)
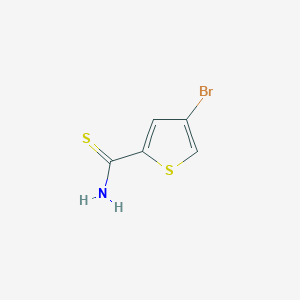
![tert-Butyl 2-(5-chlorobenzo[d]oxazol-2-ylamino)ethylcarbamate](/img/structure/B1438414.png)
